molecular formula C13H11ClN2O3 B13774453 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

Cat. No.: B13774453
M. Wt: 278.69 g/mol
InChI Key: UUXQSURJWWRUCU-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloro-nitrophenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloroacetophenone to introduce the nitro group. This is followed by a series of reactions to form the pyrrole ring and introduce the carbaldehyde group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety measures are crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carboxylic acid.

    Reduction: 1-(2-chloro-5-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-5-nitrophenyl)-2-nitroethanol: Similar structure but with a nitroethanol group instead of a pyrrole ring.

    2-chloro-5-nitrobenzaldehyde: Lacks the pyrrole ring and dimethyl substitution.

    1-(2-chloro-5-nitrophenyl)ethanone: Contains an ethanone group instead of a pyrrole ring.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-10(7-17)9(2)15(8)13-6-11(16(18)19)3-4-12(13)14/h3-7H,1-2H3

InChI Key

UUXQSURJWWRUCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)C=O

Origin of Product

United States

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